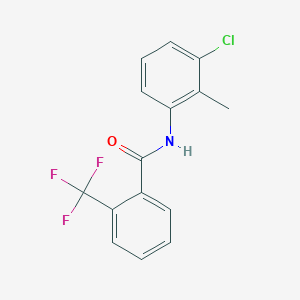

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in the field of scientific research.

Applications De Recherche Scientifique

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has been widely used in scientific research as a tracer for neural pathways. It is a retrograde tracer, which means it can be injected into a specific area of the brain and then transported back to the cell bodies of neurons that project to that area. This property makes N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide an excellent tool for mapping neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has also been used to study the effects of various drugs on the nervous system and to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mécanisme D'action

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide binds to ganglioside GM1, a glycosphingolipid that is present on the surface of neurons. This binding allows N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to be taken up by the neuron and transported back to the cell body. Once inside the cell, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is transported to the endoplasmic reticulum and then to the Golgi apparatus, where it is packaged into vesicles and transported to the axon terminal. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is then released into the extracellular space, where it can be taken up by other neurons and transported back to their cell bodies.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has no known biochemical or physiological effects on the nervous system. It is a non-toxic compound that is well-tolerated by animals.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is its retrograde tracing ability, which allows for the mapping of neural circuits in the brain. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is also relatively easy to use and can be injected into specific areas of the brain using a micropipette. However, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide has some limitations. It is not suitable for anterograde tracing, which means it cannot be used to trace the projections of neurons from the cell body to their axon terminals. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide also has a limited diffusion range, which means it can only trace neural circuits within a certain distance from the injection site.

Orientations Futures

There are several future directions for the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide in scientific research. One area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide to study the effects of drugs on the nervous system. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by drugs and to investigate the mechanisms of drug action. Another potential application of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide is in the development of treatments for neurodegenerative diseases. N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used to trace the neural circuits that are affected by these diseases and to identify potential targets for drug development. Finally, N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide could be used in combination with other tracers to provide a more complete picture of neural circuits in the brain.

Méthodes De Synthèse

The synthesis of N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide involves the reaction of 3-chloro-2-methyl aniline with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified by column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide.

Propriétés

Nom du produit |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |

|---|---|

Formule moléculaire |

C15H11ClF3NO |

Poids moléculaire |

313.7 g/mol |

Nom IUPAC |

N-(3-chloro-2-methylphenyl)-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C15H11ClF3NO/c1-9-12(16)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(17,18)19/h2-8H,1H3,(H,20,21) |

Clé InChI |

ANZFZJSZQXTKBP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |

SMILES canonique |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)

![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)

![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)

![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)

![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)

![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)

![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)

![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)